Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Overview
Description
“Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione” is a chemical compound. In the molecule of the title compound, the diazocine bridge imparts a twist such that the two aryl rings are offset with respect to one another . The dihedral angle between the two benzene rings is 96.51 (5)° .
Synthesis Analysis
Amine-substituted Diazocine Derivatives were synthesized in three steps from methyl 2-amino benzoate or methyl 3-amino naphtholate . The saddle-shaped diazocine compounds showed similar interplane angle of 75° despite the different steric bulk of the amine substituents .Molecular Structure Analysis
“Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dithione” contains total 30 bond(s); 20 non-H bond(s), 14 multiple bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 eight-membered ring(s), and 2 twelve-membered .Chemical Reactions Analysis
In electrochemical experiments, these diazocines showed irreversible reduction most likely producing indolo[3,2-b]indoles rather than forming the 10-electron planar aromatic species .Physical And Chemical Properties Analysis
The Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dithione molecule contains a total of 28 atom(s). There are 10 Hydrogen atom(s), 14 Carbon atom(s), 2 Nitrogen atom(s), and 2 Sulfur atom(s) .Scientific Research Applications
Bioactive Molecule Design
A novel approach for the synthesis of unsymmetrically substituted Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-diones has been developed, which facilitates the design of drugs with potential applications in cancer therapy and antibacterial activity. The synthesized compounds showed preliminary cytotoxic effects against cancer cell lines and antibacterial properties, indicating their potential as a privileged structure for drug design and development (Bieszczad et al., 2020).
Electrochemical Actuators
Dibenzo[b,f][1,5]diazocines have been identified as potential building blocks for novel electrochemical actuators. The synthesis involves a novel, efficient acid-catalyzed reaction, showcasing the compound's applicability in the development of advanced materials (Zhao et al., 2012).
Supramolecular Chemistry
The chiral cavities present in derivatives of Dibenzo[b,f][1,5]diazocines are akin to Tröger's base, widely used in supramolecular chemistry for creating molecular clefts. These compounds serve as a foundation for elaborating new supramolecular structures, demonstrating their significant role in the development of molecular recognition systems (Turner & Harding, 2005).
properties
IUPAC Name |
5,11-dihydrobenzo[c][1,5]benzodiazocine-6,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-9-5-1-3-7-11(9)15-14(18)10-6-2-4-8-12(10)16-13/h1-8H,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPHHYHMUZCODZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302492 | |
Record name | Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione | |
CAS RN |
15351-42-5 | |
Record name | 15351-42-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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